Ezatiostat (CAS 168682-53-9), also known as TLK199, is a highly selective, cell-permeable peptidomimetic prodrug designed to inhibit Glutathione S-transferase P1-1 (GSTP1-1). By acting as a diethyl ester precursor to the active diacid metabolite TLK117, it successfully circumvents the poor cellular uptake associated with highly charged glutathione analogs. In procurement and material selection, the free base form of Ezatiostat is prioritized for its high lipophilicity and compatibility with non-aqueous synthesis routes, making it a critical baseline material for developing advanced liposomal formulations, investigating JNK signaling activation, and reversing multidrug resistance in oncology models [1].
Substituting Ezatiostat with generic GST inhibitors or its active metabolite fundamentally compromises experimental viability and processability. The active diacid, TLK117, possesses two free carboxyl groups that render it highly negatively charged and membrane-impermeable, making it ineffective for whole-cell assays without complex permeabilization protocols [1]. Conversely, classic non-specific GST inhibitors like Ethacrynic acid (EA) lack isoform selectivity and induce severe dose-limiting off-target effects, including strong diuresis and electrolyte abnormalities in vivo [2]. Furthermore, substituting the highly lipophilic free base of Ezatiostat with its hydrochloride salt introduces chloride counterions and alters organic solvent solubility, which can interfere with specific lipid complexation processes during custom nanoparticle formulation, dictating the necessity of the free base for anhydrous organic-phase processing [1].
The diethyl ester structure of Ezatiostat (TLK199) is essential for penetrating cell membranes, a barrier that completely blocks its active metabolite, TLK117. In human colon adenocarcinoma HT29 cells expressing high levels of GSTP1-1, Ezatiostat demonstrated an IC50 of 22 μM. In stark contrast, the highly charged diacid TLK117 failed to achieve meaningful intracellular concentrations, resulting in an IC50 of >200 μM[1].
| Evidence Dimension | Whole-cell GSTP1-1 inhibition (IC50 in HT29 cells) |
| Target Compound Data | 22 μM (Ezatiostat / TLK199) |
| Comparator Or Baseline | >200 μM (TLK117 diacid) |
| Quantified Difference | >9-fold improvement in whole-cell efficacy |
| Conditions | Intact HT29 human colon adenocarcinoma cell culture |
Buyers must procure the Ezatiostat prodrug rather than the active metabolite for any cell-based assays or in vivo models to ensure intracellular target engagement.
While Ethacrynic acid (EA) is a widely procured GST inhibitor, its utility in advanced preclinical models is severely limited by its primary pharmacological action as a loop diuretic. EA causes dose-limiting diuresis, fluid loss, and electrolyte abnormalities, and non-specifically targets multiple GST isoforms. Ezatiostat selectively targets GSTP1-1 (Ki = 400 nM) without inducing diuretic toxicity, enabling higher systemic exposure and unconfounded evaluation of GSTP1-1 inhibition in tumor growth and myelodysplastic syndrome models[1].
| Evidence Dimension | Off-target physiological toxicity and specificity |
| Target Compound Data | No diuretic activity; high GSTP1-1 specificity (Ki = 400 nM) |
| Comparator Or Baseline | Ethacrynic acid (EA): Dose-limiting diuresis and electrolyte imbalance |
| Quantified Difference | Elimination of dose-limiting diuretic toxicity |
| Conditions | In vivo systemic administration |
Ezatiostat is the mandatory choice for in vivo studies where the severe diuretic and electrolyte-disrupting side effects of Ethacrynic acid would confound survival or efficacy data.
Beyond its primary role as a GSTP1-1 inhibitor, Ezatiostat provides a dual-action advantage by also functioning as an inhibitor of the multidrug resistance-associated protein 1 (MRP1/ABCC1). This dual inhibition effectively reverses multidrug resistance by both preventing phase II detoxification and blocking the efflux of co-administered anticancer drugs. Standard GST inhibitors like Ethacrynic acid lack this potent dual-action capability, making Ezatiostat a highly effective procurement choice for chemosensitization assays [1].
| Evidence Dimension | MRP1/ABCC1 efflux pump inhibition |
| Target Compound Data | Dual inhibitor (GSTP1-1 and MRP1) |
| Comparator Or Baseline | Standard specific GST inhibitors: Single target only |
| Quantified Difference | Simultaneous blockade of both detoxification and active efflux pathways |
| Conditions | Multidrug-resistant tumor cell models |
Buyers designing multidrug resistance (MDR) reversal models should select Ezatiostat to simultaneously target both enzymatic detoxification and active drug efflux.
Driven by its dual ability to inhibit GSTP1-1 and MRP1, and its superior cell permeability compared to TLK117, Ezatiostat is the optimal choice for cell-based screening assays designed to resensitize resistant carcinoma cell lines (e.g., HT29) to chemotherapeutics like doxorubicin or melphalan [1].
Because Ezatiostat avoids the dose-limiting diuretic toxicity and electrolyte disruption characteristic of Ethacrynic acid, it is the preferred GSTP1-1 inhibitor for long-term in vivo murine models studying the promotion of normal myeloid progenitor proliferation and the treatment of MDS [2].
By selectively binding to GSTP1-1 and forcing its dissociation from the c-Jun N-terminal kinase (JNK) complex, Ezatiostat serves as a highly specific chemical probe for researchers investigating JNK-mediated cellular proliferation and apoptosis pathways without confounding off-target kinase inhibition[2].